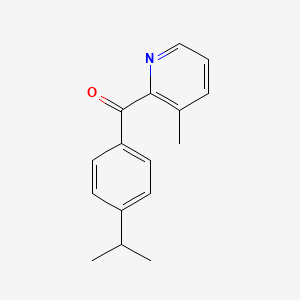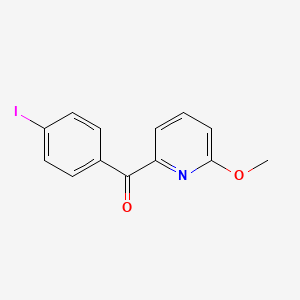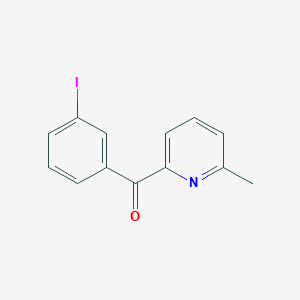
2-(4-Butylbenzoyl)-4-methylpyridine
Übersicht
Beschreibung
The compound “2-(4-Butylbenzoyl)-4-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one CH group replaced by nitrogen . The “4-Butylbenzoyl” part suggests a butyl group (a four carbon alkyl group) attached to a benzoyl group (a benzene ring attached to a carbonyl group) is present .
Molecular Structure Analysis
The molecular structure of “2-(4-Butylbenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 4-position and a 4-butylbenzoyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Butylbenzoyl)-4-methylpyridine” would depend on its specific structure. Pyridine is a polar molecule and is miscible with water. It has a strong, unpleasant odor. The presence of the butylbenzoyl group would likely make the compound more hydrophobic .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonded Supramolecular Association
One significant application of compounds related to 2-(4-Butylbenzoyl)-4-methylpyridine involves hydrogen-bonded supramolecular associations. The research on molecular salts, including 2-amino-4-methylpyridinium with various benzoates, highlights their capability to form organic salts through proton transfer. These salts exhibit extensive hydrogen bonding and other noncovalent interactions, contributing to the formation of supramolecular chains and 1D to 3D framework structures (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Metal Complex Formation
Another area of application is in the formation of metal complexes. Studies have shown that derivatives of 2-amino-4-methylpyridine can act as ligands in tridentate chelates for various metal ions. These complexes, both mononuclear and binuclear, involving metals like Mn, Fe, Co, Ni, Cu, and Zn, have been explored for their magnetic, spectral, and electrochemical properties (Gagne, Marritt, Marks, & Siegl, 1981).
Electrospray Mass Spectrometry
Derivatives of 4-methylpyridine have been used in electrospray mass spectrometry for the analysis of N-linked carbohydrates. The study of various derivatives, including those related to 4-aminobenzoic acid, has provided insights into the optimal conditions for mass spectrometric analysis, enhancing the understanding of carbohydrate structure and function (Harvey, 2000).
Crown Ether Synthesis
Research has been conducted on the synthesis of new benzo-15-crown-5 ethers using derivatives of 2-amino-4-methylpyridine. These crown ethers have been explored for their potential in forming crystalline complexes with sodium perchlorate, showcasing their utility in the field of host-guest chemistry and supramolecular assembly (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Hydrodesulfurization and Hydrodenitrogenation Studies
Studies involving 2-methylpyridine, a compound structurally similar to 2-(4-Butylbenzoyl)-4-methylpyridine, have contributed significantly to the understanding of hydrodesulfurization and hydrodenitrogenation processes. These processes are crucial in the petroleum refining industry for the removal of sulfur and nitrogen compounds from crude oil (Egorova & Prins, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-butylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCCYHQESETAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















